molecular formula C19H20N2O3S2 B2890658 (E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007068-90-7

(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide

Cat. No.: B2890658
CAS No.: 1007068-90-7
M. Wt: 388.5
InChI Key: JZKDCJQLIVISOV-FMQUCBEESA-N
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Description

The compound "(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide" features a benzylsulfonyl group attached to a butanamide chain, which is further linked to a 3-methyl-substituted benzo[d]thiazole ring (E-configuration). Its molecular formula is C22H22N2O4S2 (molecular weight: 442.6 g/mol) . The benzylsulfonyl moiety introduces strong electron-withdrawing properties, while the benzo[d]thiazole core provides a rigid aromatic system that may enhance binding to biological targets. The E-configuration ensures spatial orientation of functional groups, which is critical for intermolecular interactions.

Properties

IUPAC Name

4-benzylsulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-21-16-10-5-6-11-17(16)25-19(21)20-18(22)12-7-13-26(23,24)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKDCJQLIVISOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[d]thiazole Ring

Modifications to the benzo[d]thiazole ring significantly alter physicochemical and biological properties.

Compound Name Substituents on Benzo[d]thiazole Molecular Formula Molecular Weight (g/mol) Key Findings/Properties
Target Compound 3-Methyl C22H22N2O4S2 442.6 High rigidity due to methyl group; potential for hydrophobic interactions.
(E)-4-(Benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide 6-Methoxy, 3-propargyl C22H22N2O4S2 442.6 Propargyl group introduces alkyne reactivity; methoxy enhances solubility .
(Z)-N-(3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide 3-Allyl, 6-Fluoro C18H15FN2OS2 358.5 Fluorine increases electronegativity; Z-configuration alters spatial arrangement .

Analysis :

  • The 3-methyl group in the target compound improves metabolic stability compared to bulkier substituents like propargyl or allyl .
  • 6-Methoxy in the analog enhances water solubility due to polar oxygen, whereas the target compound’s lack of polar groups may limit bioavailability .

Sulfonyl and Amide Modifications

The sulfonyl and amide groups are critical for electronic properties and target binding.

Compound Name Sulfonyl/Amide Structure Molecular Formula Molecular Weight (g/mol) Key Findings/Properties
Target Compound Benzylsulfonyl-butaneamide C22H22N2O4S2 442.6 Strong electron-withdrawing sulfonyl group; amide participates in hydrogen bonding.
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide p-Tolylsulfonamide C16H19N3O3S2 365.5 Sulfonamide linkage increases acidity (pKa ~3–4) .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl-benzamide C21H22N4O5S2 482.6 Nitrophenyl group enhances π-π stacking; diethylsulfamoyl reduces polarity .

Analysis :

  • Diethylsulfamoyl in the analog reduces hydrogen-bonding capacity, which may lower binding affinity compared to the target’s unsubstituted sulfonyl.
Anticancer Activity:
  • Quinoline derivatives with benzo[d]thiazole moieties (e.g., 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) exhibit potent activity against non-small cell lung cancer (A549) and breast carcinoma (MCF-7) cells . The target compound’s sulfonyl group may similarly enhance cytotoxicity through reactive oxygen species (ROS) generation.
  • Thiazole derivatives like N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) show moderate anticancer activity, suggesting that the target compound’s benzylsulfonyl could amplify efficacy.
Enzyme Inhibition:
  • Adamantane-containing thiazole hybrids (e.g., N-((Z)-4-adamantanyl-3-(1,4-dioxonaphthyl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide) inhibit enzymes like α-glucosidase (IC50: 12 µM) . The target compound’s sulfonyl group may similarly interact with catalytic residues.

Physicochemical and Spectral Comparisons

Spectral Data

Compound Class IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals) MS Fragmentation (%)
Target Benzo[d]thiazole Not reported Not reported Not reported
Thiadiazole-Benzamide 1605–1679 δ 7.36–8.39 (Ar-H), 2.49 (CH3) m/z 415 (M++1, 2%), 76 (100%)
Adamantane-Thiazole 1679 (C=O) δ 2.49 (CH3), 8.39 (Ar-H) m/z 415 (M++1, 2%)

Analysis :

  • The absence of spectral data for the target compound highlights a research gap. However, analogs like thiadiazole-benzamides show characteristic C=O stretches at ~1605–1679 cm⁻¹, suggesting similar absorption for the target.

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The benzo[d]thiazole core is constructed via cyclocondensation of 2-aminothiophenol with methyl ketones. Adapted from Saeed and Rafique, thiourea intermediates undergo heterocyclization with α-bromoacetone in dry acetone under triethylamine catalysis:

$$
\text{2-Aminothiophenol} + \text{α-Bromoacetone} \xrightarrow{\text{Et}_3\text{N, acetone}} \text{3-Methylbenzo[d]thiazol-2(3H)-one} \quad
$$

Imine Tautomerization

Deprotonation of 3-methylbenzo[d]thiazol-2(3H)-one with sodium hydride (NaH) in N-methylpyrrolidinone (NMP) generates the ylidene tautomer:

$$
\text{3-Methylbenzo[d]thiazol-2(3H)-one} \xrightarrow{\text{NaH, NMP}} \text{3-Methylbenzo[d]thiazol-2(3H)-ylidene} \quad
$$

Key Reaction Parameters

Parameter Condition Yield (%)
Base NaH (60% dispersion) 85–90
Solvent NMP
Temperature 0–5°C

Preparation of 4-(Benzylsulfonyl)Butanoyl Chloride

Q & A

Basic: What are the key considerations for optimizing the synthesis of (E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide to maximize yield and purity?

Methodological Answer:
Optimization requires precise control of reaction conditions:

  • Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation .
  • Stepwise Functionalization : Sequential introduction of the benzylsulfonyl group after constructing the benzo[d]thiazole core minimizes steric hindrance and improves regioselectivity .
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product. Monitor purity via TLC and NMR .
  • Green Chemistry : Utilize continuous flow reactors to enhance mixing and reduce reaction times, improving yield by 15–20% compared to batch methods .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., E/Z configuration via coupling constants) and detects impurities. Key signals include the benzylsulfonyl methylene (δ 4.2–4.5 ppm) and thiazole protons (δ 7.1–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW: 424.5 g/mol) and fragments (e.g., loss of benzylsulfonyl group at m/z 292) .
  • HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Basic: What functional groups in the compound are critical for its biological activity, and how can their integrity be preserved during synthesis?

Methodological Answer:

  • Critical Groups :
    • Benzylsulfonyl : Enhances binding to hydrophobic enzyme pockets.
    • Benzo[d]thiazole : Facilitates π-π stacking with target proteins.
  • Preservation Strategies :
    • Use mild oxidizing agents (e.g., H2O2 in acetic acid) for sulfonyl group introduction to avoid over-oxidation to sulfones .
    • Protect the thiazole nitrogen with tert-butoxycarbonyl (Boc) groups during alkylation steps to prevent ring-opening .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Experimental Variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), concentrations (IC50 vs. EC50), and assay conditions (serum-free vs. serum-containing media) .
  • Orthogonal Validation : Confirm anticancer activity via both MTT assays and caspase-3 activation assays to rule out false positives from cytotoxicity .
  • Metabolic Stability : Use liver microsome assays to assess whether differential metabolism (e.g., CYP3A4 activity) explains potency variations .

Advanced: What computational approaches predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model binding to kinase domains (e.g., EGFR) using the benzylsulfonyl group as an anchor in hydrophobic pockets. Validate with mutagenesis studies .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Lys721 in ATP-binding sites) influencing binding .
  • QSAR Modeling : Train models on substituent effects (e.g., methyl vs. ethyl on thiazole) to predict bioactivity cliffs .

Advanced: What strategies minimize by-product formation during benzylsulfonyl group introduction?

Methodological Answer:

  • Controlled Sulfonylation : Add benzylsulfonyl chloride dropwise at 0°C to reduce exothermic side reactions (e.g., dimerization) .
  • Catalytic Bases : Use triethylamine (2.5 eq.) to scavenge HCl and prevent acid-catalyzed degradation of the thiazole ring .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 2 h, limiting hydrolysis of intermediate sulfinic acids .

Intermediate: How does stereochemistry influence pharmacological properties, and how is configuration determined?

Methodological Answer:

  • E vs. Z Configuration : The E-isomer (trans) shows 3–5× higher kinase inhibition due to optimal sulfonyl group orientation.
  • Determination Methods :
    • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (R-factor < 0.05) .
    • Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated Cotton effects for chiral centers .

Advanced: What in vitro models best evaluate therapeutic potential while mirroring in vivo conditions?

Methodological Answer:

  • 3D Tumor Spheroids : Mimic hypoxia and drug penetration barriers. Use HCT116 colon cancer spheroids with 50–100 μM compound exposure .
  • Co-Culture Systems : Assess immune modulation by co-culturing with PBMCs and measuring IL-6/IL-10 secretion .
  • Microsomal Stability Assays : Incubate with rat liver microsomes (1 mg/mL) to predict hepatic clearance .

Intermediate: How do modifications to the benzo[d]thiazole moiety affect reactivity and bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Methoxy at C6 : Increases solubility but reduces EGFR binding by 40% due to steric clashes .
    • Prop-2-yn-1-yl at N3 : Enhances click chemistry compatibility for bioconjugation (e.g., with azide-functionalized probes) .
  • SAR Studies : Synthesize analogs with halogens (F, Cl) at C5 and compare IC50 values in kinase inhibition assays .

Advanced: What catalytic systems enhance coupling reactions involving the sulfonyl group?

Methodological Answer:

  • Palladium Catalysis : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to the sulfonyl group (yield: 75–85%) .
  • Photoredox Catalysis : Employ Ru(bpy)3Cl2 under blue LED light for C-S bond formation without oxidizing thiazole .
  • Micellar Catalysis : Conduct reactions in TPGS-750-M micelles to improve solubility and reduce organic solvent use by 90% .

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